![molecular formula C23H28N4O4 B2478984 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde CAS No. 894004-94-5](/img/structure/B2478984.png)
4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.501. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pimecillin Intermediate : This compound serves as an intermediate in the synthesis of pimecillin, a β-lactam antibiotic. Researchers explore its role in enhancing the antibacterial activity of pimecillin or developing novel derivatives with improved efficacy against resistant pathogens .
- NRF2 Activation : Some studies have investigated bisaryl heterocycles, including compounds similar to our target, as NRF2 activators. NRF2 is a transcription factor involved in cellular defense mechanisms, including antioxidant responses. Understanding the neuroprotective effects of this compound could be valuable in neurodegenerative disease research .
- AT1 Receptor Antagonists : Researchers have explored diphenylpropionic acids as AT1 selective angiotensin II antagonists. These compounds play a role in regulating blood pressure and cardiovascular health. Investigating the effects of our compound on AT1 receptors may provide insights into cardiovascular therapies .
- Unexpected Synthesis : The compound’s structure contains an interesting combination of functional groups. Researchers have unexpectedly synthesized related compounds using 4-chlorocoumarin-3-carbaldehyde and malononitrile. Further exploration of its reactivity and synthetic pathways could be valuable .
- Quantum Chemical Calculations : High-quality images and structural data have been prepared for this compound based on quantum chemical calculations. These resources aid in further scientific research, development, and the preparation of professional reports and articles .
Antimicrobial Agents and Antibiotics
Neuropharmacology and Neuroprotection
Cardiovascular Pharmacology
Chemical Synthesis and Organic Chemistry
Medicinal Chemistry and Drug Design
properties
IUPAC Name |
4-[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c28-17-24-11-13-26(14-12-24)23(31)22(30)19-15-27(20-8-4-3-7-18(19)20)16-21(29)25-9-5-1-2-6-10-25/h3-4,7-8,15,17H,1-2,5-6,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTISTOJTKNGUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.